N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-14-6-8-15(9-7-14)18(27-11-10-23)13-21-19(24)20(25)22-16-4-3-5-17(12-16)26-2/h3-9,12,18,23H,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPXNOVDNLLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2-hydroxyethoxy)-2-(p-tolyl)ethanol: This intermediate can be synthesized by reacting p-tolyl ethylene oxide with ethylene glycol under basic conditions.
Formation of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine: The intermediate is then reacted with ammonia or an amine to form the corresponding amine.
Synthesis of this compound: Finally, the amine is reacted with 3-methoxyphenyl oxalyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Hydroxyethoxy side chain : Enhances hydrophilicity compared to alkyl or aromatic substituents.
- 3-Methoxyphenyl group : Electron-rich aromatic moiety, common in flavoring agents and enzyme inhibitors.
Table 1: Structural Comparison with Analogs
Functional Implications
- Flavor Enhancement : S336 and related oxalamides activate the umami taste receptor (hTAS1R1/hTAS1R3) with high potency. The target compound’s 3-methoxyphenyl group may mimic flavor-enhancing aromatic motifs, though its hydroxyethoxy chain could reduce lipid solubility compared to S336’s pyridinyl group .
- Enzyme Inhibition : S5456 inhibits CYP3A4, suggesting that methoxybenzyl groups may contribute to cytochrome P450 interactions. The target’s hydroxyethoxy group might reduce such inhibition due to increased polarity .
- Antimicrobial Activity : GMC-8’s isoindoline-1,3-dione core is critical for antimicrobial effects. The target compound lacks this moiety, implying distinct mechanisms .
Toxicological and Regulatory Considerations
CYP Inhibition Risks
- The target compound’s polar hydroxyethoxy group may reduce such risks compared to lipophilic analogs like S5456 .
Table 2: Toxicological Profiles
| Compound | CYP3A4 Inhibition | NOEL (mg/kg bw/day) | Safety Margin (Human) |
|---|---|---|---|
| Target Compound | Hypothetically low | Not reported | — |
| S336 | <50% at 10 µM | 100 | >33 million |
| S5456 | 51% at 10 µM | Not reported | — |
Biological Activity
N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structural features suggest various biological activities, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-(3-methoxyphenyl)oxamide. It features an oxalamide backbone, which is known for its ability to interact with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is believed to stem from its interactions with specific molecular targets:
- Enzyme Inhibition : The oxalamide moiety may inhibit certain enzymes, thereby affecting metabolic pathways.
- Receptor Binding : The compound could bind to various receptors, modulating cellular responses and signaling pathways.
- Signal Transduction Modulation : It may influence signal transduction pathways, impacting cellular functions such as proliferation and apoptosis.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects and anti-inflammatory properties of related compounds, providing insights into the potential biological activity of this compound. For example, similar oxalamide derivatives have shown significant effects on cell viability and inflammatory marker production in various cell lines.
Table 1: Summary of Biological Activity Studies
Case Studies
A study focusing on the anti-inflammatory effects of related compounds demonstrated that treatments significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. These findings suggest that this compound may also possess similar anti-inflammatory properties.
Pharmacological Potential
The pharmacological potential of this compound extends to its use in treating inflammatory diseases and possibly cancer. The structure-activity relationship (SAR) studies indicate that modifications to the oxalamide structure can enhance its biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
